REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][OH:12])[N:5]=1)([O-])=O>O1CCCC1.NN.[Ni]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][OH:12])[N:5]=1
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CCCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the clear solution
|
Type
|
CUSTOM
|
Details
|
after which time the raney nickel was removed by filtration through a celite plug
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |